2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide
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Overview
Description
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide is an organic compound that features a bromobenzyl group attached to an amino-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and ethylamine.
Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using N-bromosuccinimide (NBS) in the presence of a radical initiator.
N-Alkylation: The 4-bromobenzyl bromide is then reacted with ethylamine to form N-(4-bromobenzyl)-N-ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous-flow protocols and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde using oxidizing agents such as Oxone.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Oxone in acetonitrile at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-bromobenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A key intermediate in organic synthesis with similar reactivity due to the presence of the bromobenzyl group.
4-Bromobenzyl bromide: Used in the synthesis of various benzyl derivatives and shares the bromobenzyl moiety.
Uniqueness
(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3 |
InChI Key |
UBWGQEJSQMSOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)C(C)N |
Origin of Product |
United States |
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